Methyl 3-oxopiperazine-2-carboxylate

Catalog No.
S862387
CAS No.
41817-92-9
M.F
C6H10N2O3
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-oxopiperazine-2-carboxylate

CAS Number

41817-92-9

Product Name

Methyl 3-oxopiperazine-2-carboxylate

IUPAC Name

methyl 3-oxopiperazine-2-carboxylate

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

COCNAGDUHUJERU-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=O)NCCN1

Canonical SMILES

COC(=O)C1C(=O)NCCN1

Synthesis of Pyrrolopyrazine Derivatives

Synthesis of Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

Synthesis of β-Nitroacrylates

Synthesis of Indole-2-carboxylate Derivatives

Synthesis of Piperazine-Containing Drugs

Synthesis of Nitrogen-Containing Heterocycles

Methyl 3-oxopiperazine-2-carboxylate is a chemical compound characterized by its piperazine structure, which includes a ketone and a carboxylate functional group. Its molecular formula is C8H12N2O3C_8H_{12}N_2O_3, and it has a molecular weight of approximately 184.19 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

There is no information on the mechanism of action for this specific compound.

  • Due to the lack of data, safety concerns and hazards associated with Methyl 3-oxopiperazine-2-carboxylate are unknown. It's important to handle any unknown compound with caution until proper safety information is available.

Future Research Directions

  • Synthesis and characterization of Methyl 3-oxopiperazine-2-carboxylate.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activities.
, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
  • Reduction: It can be reduced with agents such as sodium borohydride or lithium aluminum hydride, yielding reduced piperazine derivatives.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly under basic conditions, to form functionalized piperazine derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of methyl 3-oxopiperazine-2-carboxylate typically involves several methodologies:

  • Nucleophilic Substitution: Piperazine can react with alkyl halides in the presence of a base (e.g., sodium hydroxide) to form the desired carboxylate derivative. This reaction is often conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions.
  • Use of β-Nitroacrylates: A novel approach involves using β-nitroacrylates as key starting materials for synthesizing substituted piperazines, providing an efficient pathway to obtain various derivatives .

These methods reflect the compound's synthetic accessibility and the importance of optimizing reaction conditions for yield and purity.

Methyl 3-oxopiperazine-2-carboxylate has potential applications in several fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Organic Synthesis: The compound can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Research Tool: Its unique properties make it valuable in studying biological mechanisms and interactions.

Several compounds share structural similarities with methyl 3-oxopiperazine-2-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity
Methyl 6-oxopiperazine-2-carboxylate1191885-41-21.00
Methyl 1-acetylpiperazine-2-carboxylate171504-96-40.92
(S)-5-Oxopiperazine-2-carboxylic acid hydrochloride1621961-57-60.85
tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateNot availableNot available
N-(Prop-2-en-1-yl)acetamideNot availableNot available

Uniqueness: Methyl 3-oxopiperazine-2-carboxylate stands out due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties compared to other piperazine derivatives. Its unique reactivity profile enhances its potential for diverse applications in medicinal chemistry and organic synthesis .

XLogP3

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Dates

Last modified: 08-16-2023

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